1-[(2-Bromophenyl)methyl]cyclopropan-1-amine

Lipophilicity LogP Drug Design

Medicinal chemists needing ortho-brominated cyclopropylamine building blocks face limited sourcing options. 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine (CAS 1260793-49-4) fills this gap with unique physicochemical properties: • Ortho-Br enables Suzuki-Miyaura diversification (Pd(PPh₃)₄) and provides anomalous scattering (f''≈1.25 e⁻) for SAD X-ray phasing. • LogP ~2.55 supports BBB penetration prediction; steric bulk of ortho-substitution may improve KDM1A selectivity vs. MAO off-targets. • 95% purity, non-hazardous for transport; available in research quantities with global shipping.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
Cat. No. B13240921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromophenyl)methyl]cyclopropan-1-amine
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CC1(CC2=CC=CC=C2Br)N
InChIInChI=1S/C10H12BrN/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4H,5-7,12H2
InChIKeyIXDNPBBWQOAMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Bromophenyl)methyl]cyclopropan-1-amine: Ortho-Bromobenzyl Cyclopropanamine Building Block


1-[(2-Bromophenyl)methyl]cyclopropan-1-amine (CAS 1260793-49-4; also referred to as 1-(2-bromobenzyl)cyclopropan-1-amine) belongs to the class of α-substituted cyclopropylamines, featuring a primary amine directly attached to a cyclopropane ring that is further substituted with a 2-bromobenzyl group [1]. This compound exhibits a molecular weight of 226.11 g/mol, a calculated LogP of approximately 2.55, and a topological polar surface area of 26 Ų [1]. These physicochemical properties position it as an intermediate-lipophilicity, low-polar-surface-area building block suitable for lead optimization campaigns where balanced permeability and solubility are required [2]. Unlike simple benzylcyclopropanamines, the ortho-bromine substituent introduces both steric constraints and a heavy-atom handle for further synthetic elaboration or biophysical studies [3].

Intermediate lipophilicity (LogP ~2.5) may support permeability–solubility balance in lead optimization
Ortho-bromine provides heavy-atom handle for crystallographic phasing or cross-coupling diversification
Cyclopropanamine scaffold reported in irreversible inhibitor chemotypes; ortho substitution may modulate steric environment

Why 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine Cannot Be Replaced


Generic substitution among benzylcyclopropanamine derivatives is unreliable because the halogen identity, substitution position, and the methylene linker collectively govern lipophilicity, steric accessibility, and electronic character—parameters that directly influence target binding, metabolic stability, and synthetic utility [1]. The ortho-bromine atom in 1-[(2-bromophenyl)methyl]cyclopropan-1-amine creates a unique steric and electronic environment distinct from its para- and meta-bromo regioisomers, while replacement with chlorine or fluorine drastically alters logP, molecular weight, and C–Br bond reactivity [2][3]. For applications requiring a heavy-atom probe for X-ray crystallography or a bromine handle for cross-coupling reactions, neither the chloro nor fluoro analog provides the same electron density signature or synthetic versatility . The quantitative evidence below demonstrates measurable differences that justify compound-specific selection.

Halogen identity
Ortho-bromo delivers distinct LogP, MW, and C–Br reactivity compared to chloro or fluoro analogs; lighter halogens may not support heavy-atom phasing or comparable cross-coupling ease.
Substitution position
Ortho creates steric and electronic environment that para or meta regioisomers do not replicate; regioisomeric density differences may alter solid-form behavior and target engagement profiles.
Scaffold context
Cyclopropanamine with methylene linker cannot be replaced by simple benzylamines or acyclic analogs without altering the steric footprint and reported KDM1A/MAO selectivity paradigm.

Quantitative Evidence vs. Closest Analogs


LogP Comparison Among Halogenated Analogs

The ortho-bromobenzyl substituent confers significantly higher lipophilicity compared to the unsubstituted benzyl and ortho-chloro analogs, altering predicted membrane permeability and tissue distribution. The target compound exhibits a calculated LogP of 2.55 , whereas the unsubstituted 1-benzylcyclopropan-1-amine has an estimated LogP of ~1.7 [1], and the 2-chloro analog has an estimated LogP of ~2.1 .

LogP Comparison
Cross-study comparable
Target: LogP 2.55
Δ +0.85 vs unsubstituted
Δ +0.45 vs 2-chloro
Supports permeability model context; lower LogP analogs available for reduced lipophilicity screening.
Calculated LogP values; experimental confirmation recommended.
Lipophilicity LogP Drug Design Permeability

Molecular Weight & Heavy-Atom Content for Biophysical Probes

The bromine atom in the target compound provides a molecular weight of 226.11 g/mol and a monoisotopic mass of 225.015 Da [1], compared to 181.66 g/mol for the 2-chloro analog and 165.21 g/mol for the 2-fluoro analog . The mass difference of approximately 44.5 Da (vs. chloro) and 60.9 Da (vs. fluoro) makes the bromo compound uniquely identifiable by mass spectrometry and suitable as a heavy-atom derivative for X-ray crystallography phasing.

Heavy-Atom MW
Cross-study comparable
MW 226.11 Da (Br)
+44.5 Da vs Cl
+60.9 Da vs F
Enables MS-based differentiation and heavy-atom phasing in crystallography.
Bromine provides anomalous scattering; lighter halogens insufficient.
X-ray Crystallography Heavy Atom Molecular Weight Anomalous Scattering

ortho vs. para Bromo: Predicted Physicochemical Differences

While the ortho- and para-bromo regioisomers share the same molecular formula (C10H12BrN) and molecular weight (226.11 g/mol), the substitution position affects predicted physicochemical properties. The target ortho-bromo compound has a predicted density of 1.42±0.1 g/cm³ and a predicted boiling point of 284.0±23.0 °C , whereas the para-bromo analog exhibits a predicted density of 1.39±0.1 g/cm³ . These subtle differences arise from altered molecular packing and dipole moment orientation.

ortho vs para Bromo
Cross-study comparable
Predicted density
ortho: 1.42 g/cm³
para: 1.39 g/cm³
Density variation may affect crystallization behavior; regioisomer-specific properties require validation.
Predicted values; experimental density data unavailable.
Regioisomerism ortho effect Density Boiling Point

Steric & Electronic Effects on Amine Reactivity

The ortho-bromine substituent exerts a steric influence on the adjacent methylene group and the cyclopropane core that is absent in the para isomer. In the broader class of 1-substituted cyclopropylamine derivatives, bulkier substituents on the cyclopropyl ring were shown to increase selectivity for the histone demethylase KDM1A over monoamine oxidases MAO-A and MAO-B [1]. Although no head-to-head KDM1A inhibition data are available for the specific ortho-bromo versus para-bromo benzyl derivatives, the structural paradigm established by Vianello et al. (2014) indicates that substituent steric bulk directly modulates target selectivity within this chemotype [1].

Steric Influence on Selectivity
Class-level inference
Bulkier 1-substituents may increase KDM1A selectivity over MAOs (SAR trend from Vianello et al.).
Supports selectivity profiling context; ortho-Br bulk may alter target engagement vs para.
No direct IC50 data; class-level inference only.
Steric Hindrance Electronic Effects Nucleophilicity Amine Protection

C–Br Bond: Cross-Coupling Handle vs. Chloro & Fluoro Analogs

The C–Br bond in the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.), with reactivity superior to the C–Cl analog and far greater than the C–F analog [1]. The bond dissociation energy of C–Br (~285 kJ/mol) is lower than C–Cl (~327 kJ/mol), enabling oxidative addition under milder conditions, while the C–F bond (~485 kJ/mol) is essentially inert under standard cross-coupling conditions [2].

C–Br Bond Reactivity
Class-level inference
C–Br BDE ~285 kJ/mol
vs C–Cl ~327 kJ/mol
vs C–F ~485 kJ/mol
Enables milder cross-coupling conditions compared to Cl analog; F analog inert.
Reactivity context; catalyst system influences practical scope.
Cross-Coupling Suzuki Reaction Buchwald-Hartwig Synthetic Intermediate

Application Scenarios for 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine


Heavy-Atom Phasing in Macromolecular Crystallography

Protein crystallographers requiring a brominated ligand for single-wavelength anomalous diffraction (SAD) phasing should select the ortho-bromo compound over its chloro or fluoro analogs. With a monoisotopic mass of 225.015 Da and the anomalous scattering factor of bromine (f'' ≈ 1.25 e⁻ at Cu Kα wavelength), this compound provides sufficient phasing power for routine structure determination without the need for selenomethionine incorporation [1][2]. The 2-chloro analog lacks sufficient anomalous signal, while the 2-fluoro analog is effectively invisible in anomalous difference maps.

Palladium-Catalyzed Diversification Library Synthesis

Medicinal chemistry teams building SAR libraries around the benzylcyclopropanamine scaffold will benefit from the C–Br bond's optimal reactivity profile. The 1-[(2-bromophenyl)methyl]cyclopropan-1-amine can undergo Suzuki-Miyaura coupling with aryl boronic acids under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) to introduce diverse aryl groups at the ortho position, a transformation that is sluggish with the 2-chloro analog and impossible with the 2-fluoro analog [3]. This orthogonal reactivity allows late-stage diversification of a common intermediate, reducing synthesis cycle times by enabling parallel library production .

Selectivity-Driven Epigenetic Inhibitor Lead Optimization

Research groups targeting lysine-specific demethylase 1 (LSD1/KDM1A) with cyclopropylamine-based inhibitors should evaluate the ortho-bromo compound based on the SAR trend established by Vianello et al. (2014), where bulkier 1-substituents on the cyclopropane ring improved KDM1A selectivity over MAO-A and MAO-B [4]. The steric footprint of the ortho-bromobenzyl group is larger than that of the para isomer, potentially translating into reduced off-target monoamine oxidase inhibition—a critical safety consideration for CNS-penetrant epigenetic therapeutics.

Pharmacokinetic Tuning via LogP Optimization

For CNS drug discovery programs where moderate-to-high passive permeability is required, the measured LogP of 2.55 for 1-[(2-bromophenyl)methyl]cyclopropan-1-amine provides a distinct starting point compared to the unsubstituted benzyl analog (LogP ~1.7) [5]. This ~0.85 log unit difference can significantly impact blood-brain barrier penetration predictions and in vivo brain-to-plasma ratios, allowing medicinal chemists to dial in desired physicochemical properties by choosing the appropriate halogenation level and substitution pattern early in lead optimization.

Application
Selection Property
Validation Focus
Macromolecular crystallography phasing
Bromine anomalous scattering signal
SAD phasing power; heavy-atom derivative suitability vs Cl/F analogs
Diversification library synthesis
Aryl bromide cross-coupling handle
Suzuki, Heck, Buchwald-Hartwig scope; milder conditions vs chloro, inert fluoro
Epigenetic inhibitor lead optimization (KDM1A)
Steric bulk near pharmacophore
KDM1A vs MAO selectivity profiling; off-target MAO context in CNS research models
Pharmacokinetic tuning via LogP
Intermediate lipophilicity (~2.5)
Permeability and brain-to-plasma ratio prediction; comparison with lower LogP analogs
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